Bienvenue dans la boutique en ligne BenchChem!

4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid

GABAB receptor radioligand binding structure-activity relationship

4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid (also designated 9H, 6a, or 4-MBFG) is a synthetic, racemic β-(benzo[b]furan) analogue of γ-aminobutyric acid (GABA) that functions as a competitive GABAB receptor antagonist. First reported in 1987 and structurally characterized by X-ray crystallography in 1991, it belongs to a distinct class of benzofuran-2-yl-aminobutyric acids that antagonize the reference GABAB agonist baclofen at both central and peripheral receptors.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 121715-56-8
Cat. No. B053250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid
CAS121715-56-8
Synonyms4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid
4-MBFG
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN
InChIInChI=1S/C13H15NO4/c1-17-10-2-3-11-8(4-10)5-12(18-11)9(7-14)6-13(15)16/h2-5,9H,6-7,14H2,1H3,(H,15,16)
InChIKeyGAGNHCLRQLUYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid (CAS 121715-56-8): Compound Identity and Pharmacological Class


4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid (also designated 9H, 6a, or 4-MBFG) is a synthetic, racemic β-(benzo[b]furan) analogue of γ-aminobutyric acid (GABA) that functions as a competitive GABAB receptor antagonist [1]. First reported in 1987 and structurally characterized by X-ray crystallography in 1991, it belongs to a distinct class of benzofuran-2-yl-aminobutyric acids that antagonize the reference GABAB agonist baclofen at both central and peripheral receptors [2][3]. Unlike baclofen—which acts as a selective GABAB agonist—this compound and its close benzofuran congeners comprise one of the earliest chemotypes shown to convert the agonist pharmacophore into an antagonist scaffold through pseudo-aromatic substitution at the β-position of the GABA backbone [1][4].

Why 4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid Cannot Be Replaced by Other GABAB Ligands or Unsubstituted Benzofuran Analogs


Within the benzofuran-aminobutyric acid series, minor structural modifications produce profound pharmacological divergence that precludes interchangeability. The presence and position of the aromatic substituent dictate not only binding affinity magnitude but—critically—the intrinsic efficacy of the ligand: the unsubstituted analog (9G/BFG) behaves as a weak partial agonist at spinal GABAB receptors in vivo, whereas the 5-methoxy derivative (9H/MBFG) acts exclusively as a pure antagonist [1]. Furthermore, the 5-OCH3 group confers a ~3.2-fold enhancement in GABAB binding affinity over the unsubstituted parent, and a wider selectivity window against GABAA sites [2]. Even closely related positional isomers such as the 7-methyl analog (7-MBFG) exhibit distinct peripheral versus central potency profiles [3]. These data demonstrate that benzofuran-GABA analogs are not a pharmacologically homogeneous class; substitution pattern directly governs functional pharmacological quality, receptor residency, and tissue-dependent antagonism—making generic substitution scientifically unsound for any application requiring defined antagonist pharmacology [1][2][3].

4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid: Quantified Differentiation Against Closest Analogs


3.2-Fold Improvement in GABAB Receptor Binding Affinity Over the Unsubstituted Benzofuran Analog (9G/BFG)

In a direct head-to-head comparison within the same study, the 5-methoxy-substituted compound (9H) displaced [³H]baclofen from rat whole-brain synaptic membrane GABAB receptors with an IC₅₀ of 5.6 μM, whereas the unsubstituted benzofuran analog (9G) yielded an IC₅₀ of 18 μM—representing a 3.2-fold affinity gain conferred specifically by the 5-OCH₃ substituent [1]. The same IC₅₀ for 9H (5.6 μM) was independently reproduced in a 1991 follow-up study using [³H]baclofen (racemic) on rat brain membranes [2]. In the GABAA assay ([³H]muscimol displacement), both compounds showed IC₅₀ >100 μM, confirming that the affinity improvement is GABAB-specific [1].

GABAB receptor radioligand binding structure-activity relationship benzofuran GABA analog

Superior Functional Antagonist Potency in Peripheral Tissue: pA₂ 4.1 vs. 3.9 for the Unsubstituted Analog

In the guinea-pig isolated ileum preparation—a classical bioassay for GABAB receptor function—both 9H (5-methoxy) and 9G (unsubstituted) antagonized baclofen-induced depression of cholinergic twitch contractions. However, 9H exhibited a higher apparent antagonist potency with an estimated pA₂ of 4.1, versus 3.9 for 9G [1]. Both compounds additionally produced dose-dependent antagonism of baclofen-induced suppression of repetitive paroxysmal discharges in rat neocortical slices maintained in Mg²⁺-free Krebs solution, confirming antagonist activity across both peripheral and central GABAB receptor populations [1].

GABAB antagonist guinea-pig ileum functional pharmacology pA₂ baclofen antagonism

Pure Antagonist vs. Partial Agonist: Decisive Pharmacological Quality Divergence in the Rat Spinal Cord In Vivo

In a direct in vivo comparison, intrathecal (i.t.) administration of the 5-methoxy compound MBFG (30 μg) shifted the D,L-baclofen dose-effect relationship approximately 2-fold to the right in the tail-flick test and 4-fold to the right in the hot-plate test, with no intrinsic antinociceptive effect when administered alone—a profile diagnostic of a pure, competitive GABAB receptor antagonist [1]. In stark contrast, the unsubstituted analog BFG (9G) at 30–60 μg i.t. produced antinociception by itself (increased tail-flick and hot-plate latencies), which was partially attenuated by co-administration of the GABAB antagonist phaclofen, indicating partial agonist activity [1]. At a lower dose (10 μg i.t.), BFG antagonized L-baclofen but exhibited complex, non-competitive interactions at higher and lower baclofen doses, consistent with mixed agonist/antagonist behavior [1]. This functional dichotomy—pure antagonist for MBFG versus partial agonist for BFG—was further corroborated by microelectrophoretic studies in the cat spinal cord, where MBFG reversibly reduced both presynaptic and postsynaptic depression by (−)-baclofen without exhibiting agonist-like effects [2].

GABAB antagonist spinal cord in vivo pharmacology partial agonist antinociception intrathecal

Enhanced GABAB-over-GABAA Selectivity Window Compared with the Unsubstituted Benzofuran Analog

In parallel binding assays using rat brain synaptic membranes, both 9H and 9G were tested for displacement of [³H]GABA from GABAA sites (in the presence of bicuculline-insensitive conditions) and [³H]baclofen from GABAB sites. At GABAA sites, both compounds displayed IC₅₀ values >100 μM, indicating negligible affinity [1]. However, the GABAB affinity advantage of 9H (IC₅₀ = 5.6 μM) over 9G (IC₅₀ = 18 μM) means that the functional selectivity window (GABAA IC₅₀ / GABAB IC₅₀) is approximately >17.9 for 9H versus >5.6 for 9G—a theoretical ≥3.2-fold wider selectivity margin for the 5-methoxy compound [1]. In a confirmatory functional context, the GABAB antagonist effect of 9H in isolated rat melanotrophs was assessed alongside CGP 35348; 9H inhibited (−)-baclofen-induced reductions in cytosolic free Ca²⁺ concentration with an IC₅₀ in the 120–400 μM range, and importantly, 9H alone had no effect on basal [Ca²⁺]i or on responses mediated by the GABAA agonist muscimol, further demonstrating functional GABAB selectivity [2].

GABAB selectivity GABAA receptor selectivity off-target binding benzofuran GABA analog

Differentiated Peripheral vs. Central Antagonist Profile Compared with the 7-Methyl Benzofuran Analog (7-MBFG)

The 7-methyl-substituted benzofuran analog 7-MBFG represents the closest positional isomer comparator class. In the guinea-pig ileum, 7-MBFG exhibited an apparent pA₂ of 3.7 ± 0.3, whereas 9H (5-methoxy) achieved a pA₂ of 4.1 [1][2]. This represents an approximately 2.5-fold higher peripheral antagonist potency for the 5-methoxy derivative. In rat neocortical slices, however, both compounds showed comparable central antagonist activity (7-MBFG pA₂ = 4.1 ± 0.1; 9H demonstrated dose-dependent antagonism of baclofen-induced suppression of paroxysmal discharges in the same preparation) [1][2]. While 7-MBFG displays higher GABAB binding affinity (IC₅₀ = 5.4 μM for [³H]GABA displacement) than 9H in some assays, this does not translate into uniformly superior functional antagonism across tissues [3]. This tissue-dependent potency divergence between 5-OCH₃ and 7-CH₃ substitution highlights that benzofuran ring substitution position governs not only overall affinity but also the pharmacological phenotype in a tissue-specific manner—a consideration critical for experimental design in tissue-specific GABAB pharmacology studies.

GABAB antagonist 7-MBFG tissue selectivity neocortical slice ileum cross-compound comparison

Independent Cross-Validation of GABAB Binding Affinity Across Three Independent Studies and BindingDB Curation

The GABAB receptor binding affinity of 4-amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid has been determined across three independent studies spanning 1987–1991, with high inter-study concordance: IC₅₀ = 5.6 μM (racemic [³H]baclofen displacement, rat brain membranes) in the 1987 J Med Chem study [1]; IC₅₀ = 5.6 μM (RS-[³H]baclofen) and 22.16 μM (R-(−)-[³H]baclofen) in the 1991 Eur J Med Chem study [2]; and IC₅₀ = 5,600 nM (5.6 μM) curated in the BindingDB database (Entry BDBM50021755) for [³H]baclofen displacement from rat brain GABAB receptors [3]. The three-fold stereoselectivity observed with the enantiopure radioligand R-(−)-[³H]baclofen (IC₅₀ = 22.16 μM) versus racemic [³H]baclofen (IC₅₀ = 5.6 μM) further suggests that the racemic compound 9H may exhibit enantiomer-dependent interactions at the orthosteric binding site, a property that is absent from the comparator 9G [2]. By comparison, the unsubstituted analog 9G shows consistent but weaker affinity across databases: IC₅₀ = 18 μM (1987) and 18,000 nM (BindingDB BDBM50021756) [1][3].

GABAB binding reproducibility BindingDB cross-validation assay concordance

Evidence-Backed Research and Procurement Application Scenarios for 4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid


GABAB Receptor Pharmacological Tool Compound for Antagonist Control Experiments in Spinal Cord and Cortical Electrophysiology

Investigators studying GABAB receptor-mediated pre- and postsynaptic inhibition in spinal cord or neocortical slice preparations require a defined, pure antagonist to establish receptor specificity of baclofen- or GABA-evoked responses. 4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid is the only benzofuran-GABA analog validated as a pure antagonist in both cat (microelectrophoretic) and rat (intrathecal) spinal cord preparations, reversibly blocking both presynaptic depression of monosynaptic excitation and postsynaptic neuronal firing depression by (−)-baclofen without exhibiting intrinsic agonist activity [1]. Its documented antagonist activity in rat neocortical slices maintained in Mg²⁺-free medium further supports its utility for central GABAB receptor blockade [2]. Critically, the unsubstituted analog 9G/BFG is unsuitable for this application due to its partial agonist character, which produces antinociception when administered alone and confounds antagonist interpretation [3].

Structure-Activity Relationship (SAR) Reference Standard for Benzofuran-GABA Analog Development Programs

Medicinal chemistry programs designing next-generation GABAB receptor ligands with benzofuran scaffolds require a well-characterized reference compound with established binding affinity, functional activity, and crystallographic data. The 5-methoxy compound serves this role uniquely: its X-ray crystal structure has been solved, enabling computer graphics molecular superimposition studies that defined structural requirements for GABAB ligand recognition [1]. Its binding parameters (IC₅₀ = 5.6 μM at GABAB; IC₅₀ >100 μM at GABAA) provide a benchmark against which novel analogs' affinity and selectivity can be quantitatively compared [2]. Furthermore, the three-fold affinity improvement from 5-OCH₃ substitution (9H) over the unsubstituted parent (9G) represents a validated SAR vector for potency optimization [2].

Peripheral GABAB Receptor Pharmacology Studies in Gastrointestinal Motility and Enteric Nervous System Research

Researchers investigating GABAB receptor function in the enteric nervous system require antagonists with documented potency in gastrointestinal tissue preparations. The compound has been pharmacologically characterized in the guinea-pig isolated ileum, where it produces a parallel rightward shift of the baclofen concentration-response curve with an apparent pA₂ of 4.1 [1]. This peripheral potency is 2.5-fold higher than that of the 7-methyl positional isomer 7-MBFG (pA₂ = 3.7) and 1.6-fold higher than the unsubstituted analog 9G (pA₂ = 3.9), making it the most potent benzofuran-GABA antagonist characterized in this tissue [1][2]. Its competitive mechanism (parallel shift without depression of maximum response) enables quantitative Schild analysis for receptor characterization studies [1].

GABAB Receptor Selectivity Validation in Primary Cell Culture Ca²⁺ Imaging Assays

For studies using rat melanotroph primary cultures to investigate GABAB receptor coupling to intracellular Ca²⁺ signaling, the compound provides a validated antagonist probe with cross-validated selectivity. In fura-2-loaded rat melanotrophs, it inhibited (−)-baclofen (3 μM)-induced reductions in cytosolic free Ca²⁺ concentration, while producing no effect alone on basal [Ca²⁺]i and no interference with dopamine- or muscimol (GABAA)-mediated Ca²⁺ responses [1]. This functional selectivity profile, combined with its binding selectivity (>17.9-fold over GABAA sites), supports its use as a GABAB-specific antagonist control in cellular signaling experiments where GABAA receptor crosstalk must be excluded [2].

Quote Request

Request a Quote for 4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.